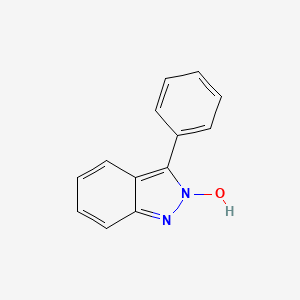

3-Phenyl-2H-indazol-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109871-16-1 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-hydroxy-3-phenylindazole |

InChI |

InChI=1S/C13H10N2O/c16-15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14-15/h1-9,16H |

InChI Key |

QPZBSWZJHWUXHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=NN2O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Phenyl 2h Indazol 2 Ol Derivatives

Tautomeric Equilibria and Interconversion Studies

Tautomerism is a fundamental characteristic of the indazole system, with the equilibrium between 1H- and 2H-tautomers being a subject of extensive investigation. austinpublishinggroup.com While N-unsubstituted indazoles predominantly exist as the more stable 1H-tautomers in both solid and solution phases, the presence of substituents and external factors can shift this balance. thieme-connect.deaustinpublishinggroup.com The 3H-indazole tautomer is rarely observed unless substituted at the C3 position. thieme-connect.de

The tautomeric equilibrium between 1H- and 2H-indazoles has been explored using photophysical, thermochemical, and computational methods for both the ground state (S₀) and the first excited singlet state (S₁). austinpublishinggroup.com In the gas phase and in aqueous solution, the 1H-tautomer of unsubstituted indazole is consistently found to be more stable than the 2H-tautomer. austinpublishinggroup.comnih.gov Theoretical calculations predict an energy difference, with the 1H tautomer being more stable by approximately 2.3 kcal/mol to 3.6 kcal/mol. austinpublishinggroup.com This preference is generally attributed to the greater aromaticity of the benzenoid structure of 1H-indazoles compared to the ortho-quinonoid character of 2H-indazoles. thieme-connect.denih.gov

Studies on 1-methyl-1H-indazole and 2-methyl-2H-indazole further support this, indicating the 1-methyl isomer is more stable by 3.2–3.6 kcal/mol. thieme-connect.de This stability trend is not typically reversed by solvent effects or upon electronic excitation to the S₁ state. austinpublishinggroup.comnih.gov However, in specific cases, such as with 2-[(2H-indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione, the less stable 2H-tautomer can be stabilized by strong intramolecular hydrogen bonds, particularly in less polar solvents. researchgate.net

Substituents on the indazole ring can significantly influence the tautomeric equilibrium or the regioselectivity of reactions governed by the tautomeric forms. Steric and electronic effects play crucial roles. For instance, the alkylation of indazoles, which can occur at either N1 or N2, is highly sensitive to steric hindrance caused by substituents at the C3 and C7 positions. thieme-connect.de

The introduction of a phenyl group at the C3 position, as in 3-phenyl-1H-indazole, directs alkylation to favor the N1 position significantly. thieme-connect.de Conversely, an electron-withdrawing nitro group at the C7 position shifts the preference towards N2 alkylation. thieme-connect.de While these observations relate to reaction outcomes, they reflect the substituent's influence on the relative nucleophilicity and accessibility of the two nitrogen centers, which is intrinsically linked to the tautomeric preference. Theoretical calculations have also shown that while most substituted indazoles favor the 1H-tautomer, certain substitution patterns might lead to a more stable 2H-tautomer. austinpublishinggroup.com

| Indazole Substrate | Alkylation Product Ratio (N1:N2) |

|---|---|

| Unsubstituted Indazole | 1:1 |

| 3-Phenyl-1H-indazole | 74:26 |

| 7-Nitro-1H-indazole | 29:70 |

Reactions at Nitrogen Centers (N1 and N2)

The nitrogen atoms in the indazole ring are primary centers for chemical transformations, acting as nucleophiles in various reactions.

N-alkylation is a key reaction for modifying the indazole scaffold, and the regioselectivity is a critical aspect. The reaction of an NH-indazole with an alkyl halide can yield either N1- or N2-substituted products. researchgate.netresearchgate.net The outcome is governed by a combination of factors including the substitution pattern on the indazole ring, the nature of the alkylating agent, the base used, and the solvent. thieme-connect.deresearchgate.netresearchgate.net For 3-phenyl-1H-indazole, alkylation predominantly yields the N1-alkylated product, indicating a preference for reaction at the pyrrole-like nitrogen, though this is influenced by the steric bulk of the C3-phenyl group. thieme-connect.de

Quaternization studies reveal differences in reactivity between the N1- and N2-substituted isomers. It has been observed that 2-methyl-2H-indazole undergoes quaternization three times faster than 1-methyl-1H-indazole, highlighting the higher reactivity of the N2-substituted isomer towards further alkylation. thieme-connect.de

The nitrogen centers of indazole derivatives readily participate in nucleophilic reactions. A common example is the addition to electrophiles like formaldehyde (B43269). In acidic conditions, indazoles react with formaldehyde to form N-hydroxymethyl derivatives. acs.org While the 1-CH₂OH isomer is generally more stable, the formation of the 2-substituted derivative has also been characterized. acs.org

Furthermore, the indazole nitrogen can act as a nucleophile in substitution reactions. This is exemplified by the nucleophilic ring-opening of fused systems like oxazolo[3,2-b]indazoles. nih.gov In these reactions, various nucleophiles such as thiolates, alkoxides, and amines attack the system, leading to the formation of diverse 2-substituted 1H-indazolones. nih.gov In some cases, these transformations can proceed through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, demonstrating the complex reactivity pathways available to the indazole core. nih.gov The initial step in these reactions often involves the nucleophilic character of the indazole nitrogen or its conjugate base.

Reactions at Carbon Centers (e.g., C3, C4, C5, C6, C7)

While the nitrogen atoms are often the most reactive sites, the carbon atoms of the indazole ring, particularly C3, are also susceptible to electrophilic and radical attack.

The C3 position of 2-substituted-2H-indazoles is a key site for functionalization. Direct radical alkylation and acylation at C3 can be achieved using various radical precursors, such as substituted Hantzsch esters, under mild conditions promoted by systems like Ag(I)/Na₂S₂O₈. rsc.org This regioselective approach allows for the introduction of a wide range of structural moieties. rsc.org Similarly, C3-trifluoromethylation has been reported using radical intermediates. chim.it

Halogenation of the indazole ring is a valuable transformation for introducing functional handles for further cross-coupling reactions. For 2-phenyl-2H-indazole, direct C-H halogenation can be controlled to achieve regioselective mono- or poly-halogenation. rsc.org Using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under tuned conditions, halogenation can be directed primarily to the C3 position. rsc.org Further reaction can lead to di-substituted products, such as 3,5-dibromo- and 3,7-dibromo-2H-indazoles, although selectivity can be an issue. rsc.org The reaction of 3,3a,4,5-tetrahydro-2-phenyl-2H-benzo[g]indazoles with N-bromosuccinimide (NBS) can result in both aromatization and bromination at the C5 position. researchgate.net

| Substrate | Reagent (Equiv.) | Solvent | Conditions | Major Product(s) | Yield |

|---|---|---|---|---|---|

| 2-Phenyl-2H-indazole | NBS (1.0) | EtOH | 50 °C, 2 h | 3-Bromo-2-phenyl-2H-indazole | 98% |

| 2-Phenyl-2H-indazole | NCS (1.0) | EtOH | 50 °C, 2 h | 3-Chloro-2-phenyl-2H-indazole | 92% |

| 2-Phenyl-2H-indazole | NBS (2.0) | MeCN | 80 °C, 3 h | 3,5-Dibromo-2-phenyl-2H-indazole | 86% |

| 2-Phenyl-2H-indazole | NBS (4.0) | MeCN | 80 °C, 8 h | 3,5,7-Tribromo-2-phenyl-2H-indazole | 71% |

C-H Activation and Site-Selective Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds in 2-aryl-2H-indazole derivatives has emerged as a powerful and atom-economical strategy for molecular diversification. Research has predominantly focused on transition-metal-catalyzed reactions that enable site-selective modifications, particularly on the C-H bonds of the N-aryl ring.

Rhodium(III) catalysis has been effectively employed for the C-H functionalization of N-aryl indazol-3-ols, which are tautomers of 2-aryl-1,2-dihydro-3H-indazol-3-ones. In one notable application, a rhodium(III)-catalyzed 1,4-addition reaction between N-aryl indazol-3-ols and maleimides yields succinimide-linked indazol-3-ol derivatives. nih.govacs.org This transformation demonstrates high regioselectivity, exclusively functionalizing the ortho-C–H bond of the N-aryl substituent. nih.gov The reaction is typically catalyzed by a Cp*Rh(MeCN)32 complex in the presence of an acid additive like pivalic acid (PivOH) or acetic acid (HOAc). nih.govacs.org The optimization of these reaction conditions is crucial; for instance, the combination of a cationic Rh(III) catalyst with HOAc was found to significantly promote the reaction between N-phenyl indazol-3-ol and N-phenyl maleimide (B117702). nih.govresearchgate.net

Similarly, a switchable, highly regioselective hydroarylation and oxidative arylation of maleimides with 2-arylindazoles has been achieved using Rh(III) catalysis. rsc.org This method can produce either succinimide (B58015) or maleimide derivatives depending on the reaction conditions, highlighting the versatility of C-H activation. rsc.org

Beyond rhodium, other transition metals have been explored. Manganese(I) complexes, which are less toxic and more abundant, have been shown to catalyze the ortho-C–H alkenylation of 2-arylindazoles with various alkynes in an aqueous medium. nih.govsemanticscholar.org This method is characterized by its excellent E-stereoselectivity and tolerance for a wide range of functional groups. nih.gov Palladium(II) catalysis has also been utilized for the C3-functionalization of 2H-indazoles through an isocyanide insertion strategy, leading to the synthesis of diverse fused heterocyclic systems. researchgate.net

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Selectivity | Reference |

| CpRh(MeCN)32 / PivOH | N-Phenyl indazol-3-ol | N-Substituted Maleimides | Succinimide-linked indazol-3-ol | Ortho C-H of N-phenyl ring | nih.govacs.org |

| [RhCpCl2]2 / AgSbF6 / HOAc | 2-Arylindazoles | Maleimides | Hydroarylated/Arylated Maleimides | Ortho C-H of N-phenyl ring | rsc.org |

| Mn(CO)5Br / NaOAc | 2-Arylindazole | Alkynes | Ortho-alkenylated 2-arylindazole | Ortho C-H of N-phenyl ring (E-selective) | nih.govsemanticscholar.org |

| Pd(OAc)2 / Isocyanide | 2H-Indazole | Isocyanides | C3-Amidinated Indazoles | C3-Position of indazole ring | researchgate.net |

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and convergent route to the 2H-indazole core. Among these, the [3+2] dipolar cycloaddition between arynes and sydnones has been developed as a rapid and efficient method for the synthesis of 2H-indazoles, including 2-phenyl-2H-indazole. nih.govnih.govacs.org

This reaction proceeds under mild conditions and typically affords high yields with excellent selectivity, avoiding the formation of the isomeric 1H-indazoles. nih.govnih.gov The process is believed to involve an initial [3+2] cycloaddition of the sydnone (B8496669) (acting as a 1,3-dipole) with the aryne to form a bicyclic intermediate, which then spontaneously undergoes a retro-[4+2] cycloaddition to extrude carbon dioxide and yield the stable 2H-indazole. nih.gov

The reaction conditions have been optimized, with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) being more effective than cesium fluoride (CsF) for generating the benzyne (B1209423) intermediate from precursors like o-(trimethylsilyl)phenyl triflate. nih.gov The reaction between N-phenylsydnone and benzyne (generated from o-(trimethylsilyl)phenyl triflate and TBAF in THF) produces 2-phenyl-2H-indazole in near-quantitative yield. nih.gov This methodology is versatile, allowing for the synthesis of a variety of substituted 2H-indazoles by using different aryne precursors and functionalized sydnones. nih.govresearchgate.net The resulting halogenated 2H-indazoles can be further elaborated using palladium-catalyzed cross-coupling reactions to create a diverse library of compounds. nih.govacs.org

| Aryne Precursor | Sydnone | Key Reagent | Solvent | Product | Yield | Reference |

| o-(trimethylsilyl)phenyl triflate | N-phenylsydnone | TBAF | THF | 2-phenyl-2H-indazole | 98% | nih.gov |

| o-(trimethylsilyl)phenyl triflate | N-phenylsydnone | CsF | THF | 2-phenyl-2H-indazole | 90% | nih.gov |

| 2-(trimethylsilyl)-3-pyridyl triflate | N-phenylsydnone | TBAF | THF | 2-phenyl-2H-pyrrolo[3,4-b]pyridine | 95% | nih.gov |

| 4-fluoro-2-(trimethylsilyl)phenyl triflate | N-phenylsydnone | TBAF | THF | 5-fluoro-2-phenyl-2H-indazole | 94% | nih.gov |

Advanced Mechanistic Elucidations

Understanding the detailed mechanisms of reactions involving indazole derivatives is crucial for optimizing reaction conditions and designing new synthetic pathways. Studies have focused on complex rearrangement mechanisms like ANRORC and detailed kinetic and computational analyses of reaction pathways.

Investigation of ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) Mechanisms

The ANRORC mechanism is a type of substitution reaction, particularly relevant in heterocyclic chemistry, that proceeds through the A ddition of a N ucleophile, followed by R ing O pening and subsequent R ing C losure. wikipedia.orgacs.org This pathway is distinct from simple nucleophilic substitution (SNAr) or elimination-addition mechanisms.

While not extensively documented for 3-phenyl-2H-indazol-2-ol itself, the ANRORC mechanism has been identified in the synthesis of the indazole core from other heterocyclic precursors. For example, a series of fluorinated indazoles were synthesized via an ANRORC-type rearrangement of 5-tetrafluorophenyl-1,2,4-oxadiazoles with hydrazine (B178648). austinpublishinggroup.comresearchgate.net In this transformation, the 1,2,4-oxadiazole (B8745197) acts as a 1,3-dielectrophilic species. The bidentate nucleophile, hydrazine, initially attacks the electrophilic C(5) atom of the oxadiazole ring, which is activated by the electron-withdrawing perfluoroalkyl group. researchgate.net This addition leads to the opening of the oxadiazole ring, forming an intermediate that subsequently cyclizes through the elimination of water to form the new, stable indazole ring system. austinpublishinggroup.comresearchgate.net Such studies demonstrate the utility of the ANRORC process in constructing the indazole scaffold from readily available heterocyclic starting materials. researchgate.net

Detailed Reaction Pathway Analysis and Kinetics

Detailed mechanistic studies, combining kinetic experiments and computational analysis, provide deep insights into the reaction pathways of indazole derivatives. Kinetic Isotope Effect (KIE) studies are particularly valuable for determining whether a C-H bond is broken in the rate-determining step of a reaction.

In the Rh(III)-catalyzed C-H alkylation of N-aryl indazol-3-ols with maleimides, a KIE value (kH/kD) of 1.7 was observed. acs.org This primary isotope effect suggests that the C-H bond cleavage is involved in the rate-determining step of the catalytic cycle. acs.org Based on this, a plausible mechanism involves the initial C-H activation of the N-aryl indazol-3-ol by the Rh(III) catalyst to form a five-membered rhodacycle intermediate. This is followed by the coordination and migratory insertion of the maleimide to form a seven-membered rhodacycle, which upon protonation, releases the final product and regenerates the active catalyst. acs.org

Conversely, in the manganese(I)-catalyzed ortho-C–H alkenylation of 2-arylindazoles, low intermolecular and parallel reaction KIE values of 1.0 and 1.1, respectively, were obtained. nih.govsemanticscholar.org This suggests that the C-H bond cleavage is likely not the rate-determining step in this transformation, indicating that a subsequent step, such as the insertion of the alkyne, may be slower. semanticscholar.org

Computational studies using Density Functional Theory (DFT) have also been instrumental in elucidating reaction mechanisms. nih.govbeilstein-journals.org DFT calculations have been used to study the regioselectivity of N-alkylation on the indazole ring, suggesting that chelation and other non-covalent interactions drive the selectivity towards N1 or N2 products under different conditions. beilstein-journals.org For reactions involving palladium-bound isocyanides, DFT studies have helped to map out the energy profiles of different reaction channels, identifying the most plausible associative mechanism involving nucleophilic attack followed by proton transfer. mdpi.com These computational approaches provide a molecular-level understanding of transition states and intermediates that are often difficult to observe experimentally. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of 3 Phenyl 2h Indazol 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like 3-Phenyl-2H-indazol-2-ol, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would be essential for unambiguous structural confirmation.

Proton (¹H) NMR for Structural Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound would provide crucial information about the number and chemical environment of protons in the molecule. The spectrum is expected to show distinct signals for the protons on the indazole core and the phenyl ring.

Aromatic Protons: The protons of the benzo-fused ring of the indazole and the C3-phenyl substituent would typically appear in the aromatic region (approximately δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would depend on the electronic effects and spatial relationships between adjacent protons.

OH Proton: A key feature would be the signal for the hydroxyl (-OH) proton attached to the N2 position. This proton is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For this compound, distinct signals would be expected for each unique carbon atom.

Indazole Carbons: The chemical shifts of the indazole carbons are particularly informative for distinguishing between isomers. For instance, the chemical shift of C3 in 2H-indazoles is known to differ from that in 1H-indazoles. thieme-connect.de

Phenyl Carbons: The signals for the carbons of the phenyl ring would also be observed in the aromatic region of the spectrum.

Quaternary Carbons: The spectrum would also show signals for the quaternary carbons, including the carbon atom of the phenyl ring attached to the indazole core and the carbons at the fusion of the two rings in the indazole system.

Hypothetical ¹³C NMR Data for this compound (Based on general knowledge of indazole derivatives)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C3 | ~140-150 |

| C3a | ~120-125 |

| C4 | ~120-130 |

| C5 | ~125-135 |

| C6 | ~120-130 |

| C7 | ~110-120 |

| C7a | ~145-155 |

| Phenyl C1' | ~130-140 |

| Phenyl C2'/C6' | ~125-130 |

| Phenyl C3'/C5' | ~128-130 |

| Phenyl C4' | ~127-132 |

Nitrogen-15 (¹⁵N) NMR and its Application in Isomer Differentiation

¹⁵N NMR spectroscopy is a powerful tool for studying nitrogen-containing heterocycles like indazoles. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including hybridization and substitution, making it an excellent method for distinguishing between N1 and N2 substituted isomers. thieme-connect.de For this compound, two distinct ¹⁵N signals would be expected, and their chemical shifts would be characteristic of the 2H-indazole N-oxide structure.

Deuterium (B1214612) Exchange Studies (D₂O-EXSY)

Deuterium exchange studies, often performed by adding a few drops of deuterium oxide (D₂O) to the NMR sample, are used to identify labile protons, such as those in hydroxyl (-OH) or amine (-NH) groups. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-OH proton would disappear or significantly decrease in intensity upon the addition of D₂O. This is because the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR. This technique would unequivocally confirm the presence of the hydroxyl group. Studies on related indazol-3-ols have demonstrated the disappearance of the -OH proton peak upon D₂O exchange. tandfonline.comeuropeanreview.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₃H₁₀N₂O), HRMS would be able to confirm this elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass.

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Expected fragmentation pathways for this compound might include the loss of the hydroxyl group, loss of N₂, or cleavage of the phenyl group, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that provides a unique molecular fingerprint.

For this compound, the key functional groups expected to show characteristic absorption bands are the hydroxyl (-OH) group attached to the indazole nitrogen, the aromatic C-H bonds of the phenyl and benzo rings, the C=N bond within the indazole ring system, and the C=C bonds of the aromatic rings.

Key IR Absorption Bands for an Indazol-ol Derivative

Note: The wavenumbers are approximate and based on data from analogous compounds. tandfonline.com

The analysis of 4,5-dihydro-6-naphthalen-2-yl-4-phenyl-2H-indazol-3-ol revealed a strong absorption band around 3399 cm⁻¹, which is indicative of the -OH functional group. tandfonline.com Aromatic C-H stretching vibrations were observed between 3055 and 3016 cm⁻¹. tandfonline.com Furthermore, the absorption at 1598 cm⁻¹ was assigned to the C=N stretching vibration, and the band at 1500 cm⁻¹ was attributed to C=C stretching, confirming the core structural motifs. tandfonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are packed together in the crystal lattice. For complex heterocyclic systems like indazoles, X-ray diffraction can resolve structural ambiguities that may not be clear from spectroscopic data alone. researchgate.net

A crystal structure for this compound is not publicly documented, but the crystallographic data from related indazole derivatives, such as 2-(2H-Indazol-2-yl)-1-phenylethanone, can serve as an illustrative example of the structural parameters that would be determined. researchgate.net Such an analysis reveals the crystal system, space group, and unit cell dimensions, which are fundamental to describing the solid-state structure.

Representative Crystallographic Data for an Indazole Derivative

Note: Data is for the related compound 2-(2H-Indazol-2-yl)-1-phenylethanone. researchgate.net

Electronic and Fluorescence Spectroscopy for Photophysical Characterization

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule. The absorption of UV-Vis light promotes electrons from the ground state to an excited state, while fluorescence is the emission of light as the electrons relax back to the ground state. These properties are highly dependent on the molecular structure and its environment.

The photophysical behavior of substituted 2H-indazoles has been investigated, revealing their potential for interesting optical properties. researchgate.net Studies on related indazole derivatives show that they exhibit absorption and emission in the ultraviolet and visible regions of the electromagnetic spectrum. uef.firsc.org The electronic properties are governed by π → π* transitions within the aromatic system and potential intramolecular charge transfer (ILCT) transitions. uef.fi

The photophysical properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism. A change in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption (λmax) and emission (λem) maxima. Investigating these shifts provides information about the nature of the electronic transitions and the dipole moment change upon excitation.

Hypothetical Photophysical Data for this compound in Various Solvents

Note: This table is a hypothetical representation based on general principles of solvatochromism observed in related heterocyclic compounds. researchgate.net

The Stokes shift, which is the difference in energy between the absorption and emission maxima, typically increases with solvent polarity for molecules that have a larger dipole moment in the excited state. A systematic study of these properties would fully characterize the photophysical profile of this compound.

Computational and Theoretical Investigations of 3 Phenyl 2h Indazol 2 Ol

Quantum Chemical Calculations on Tautomerism and Conformations

Quantum chemical methods are indispensable for mapping the potential energy landscape of a molecule, thereby identifying its stable tautomeric forms and conformational isomers.

The indazole core structure is known for its annular tautomerism, primarily involving the 1H- and 2H-forms, where the hydrogen atom is located on the N1 or N2 nitrogen, respectively. researchgate.net A wealth of computational research has established that the 1H-tautomer of indazole and its derivatives is generally more thermodynamically stable than the corresponding 2H-tautomer. researchgate.netresearchgate.net This enhanced stability is attributed to the aromatic, benzenoid character of the 1H-form, in contrast to the less stable quinonoid nature of the 2H-form. researchgate.net The energy difference typically falls in the range of a few kcal/mol. For example, density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level for (1H-indazol-1-yl)methanol and its 2H-isomer show the 1H-form to be more stable by approximately 4.8 kcal/mol (20 kJ·mol⁻¹). rsc.org

In the case of 3-Phenyl-2H-indazol-2-ol, a comprehensive theoretical study would need to consider its various potential tautomers, including the corresponding 3-phenyl-1H-indazol-1-ol and the keto-form, 3-phenyl-1,2-dihydro-indazol-2-one. Through geometry optimization, the minimum energy structure for each tautomer would be determined, allowing for a comparison of their relative stabilities. It is highly probable that, consistent with the general trend, the 1H-tautomer (3-phenyl-1H-indazol-1-ol) would be predicted as the most stable form in the gas phase. The presence of the N-hydroxy group and the C3-phenyl substituent, however, could introduce unique electronic and steric effects that might influence the energy landscape. Furthermore, solvent effects, especially in polar or hydrogen-bonding media, could play a significant role in shifting the tautomeric equilibrium.

Table 5.1.1: Representative Calculated Relative Stabilities of Indazole Tautomers

This table is illustrative, drawing on data from analogous compounds, as direct computational results for this compound are not available in the searched literature.

| Tautomer/Isomer | Calculation Method | Relative Energy (kcal/mol) | Reference Compound |

| 1H-Indazole | MP2 | 0.0 | Indazole |

| 2H-Indazole | MP2 | +3.6 | Indazole researchgate.net |

| 1-Methyl-1H-indazole | - | 0.0 | Methyl-indazoles |

| 2-Methyl-2H-indazole | - | +3.2-3.6 | Methyl-indazoles nih.gov |

| (1H-Indazol-1-yl)methanol | B3LYP/6-311++G(d,p) | 0.0 | (Indazol-1-yl)methanol |

| (2H-Indazol-2-yl)methanol | B3LYP/6-311++G(d,p) | +4.8 | (Indazol-1-yl)methanol rsc.org |

The three-dimensional structure of this compound is dictated by the rotational barriers around the single bonds, notably the C3-phenyl and N2-O bonds. A critical aspect of its conformational analysis would be the exploration of potential intramolecular hydrogen bonds, for instance, between the hydroxyl proton and the N1 nitrogen or the π-electron system of the phenyl ring. Such non-covalent interactions are known to be significant in stabilizing particular conformers. researchgate.net

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory offers a robust framework for elucidating the electronic properties of molecules, including their chemical reactivity, electronic spectra, and ionization behavior. csus.edubrsnc.in

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. These values can be reliably calculated using various computational techniques, such as DFT and other ab initio methods. tubitak.gov.tr Within the framework of Koopmans' theorem, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serve as useful approximations for the IP and EA.

For this compound, the HOMO is anticipated to be a π-type orbital with significant electron density delocalized over both the indazole and phenyl ring systems. The LUMO is expected to be a π*-antibonding orbital. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap typically correlates with higher reactivity. The presence of the electron-donating hydroxyl group and the π-conjugated phenyl group is expected to raise the HOMO energy and lower the LUMO energy relative to the parent indazole, likely leading to a reduced HOMO-LUMO gap.

Table 5.2.1: Representative Calculated Electronic Properties of Related Heterocyclic Systems

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules and their interactions with biological targets. nih.gov While specific MD simulation studies on this compound are not extensively documented in the reviewed literature, the application of this technique to analogous indazole-containing compounds provides a framework for understanding its potential dynamic behavior.

MD simulations on various indazole derivatives have been utilized to assess the stability of ligand-protein complexes. researchgate.networldscientific.com These simulations typically track the root-mean-square deviation (RMSD) of the ligand and protein backbone over time to ensure the stability of the binding pose. For instance, in studies of other heterocyclic compounds, MD simulations have demonstrated stable protein-ligand interactions with low RMSD values, indicating a robust binding mode. dntb.gov.ua A similar approach could be applied to this compound to understand its interaction with specific biological targets. The exploration of the conformational space through MD can reveal low-energy conformations that are crucial for biological activity. mdpi.com

Structure-Activity Relationship (SAR) Modeling and Cheminformatics

Structure-Activity Relationship (SAR) and cheminformatics are pivotal in modern drug discovery, providing insights into how chemical structure relates to biological activity. longdom.org For the 2-phenyl-2H-indazole scaffold, which is the core of this compound, several studies have elucidated key structural features that influence its biological effects.

Research on a series of 2-phenyl-2H-indazole derivatives has revealed that substitutions on the phenyl ring play a critical role in their antiprotozoal activity. researchgate.netmdpi.comnih.gov For example, the presence of electron-withdrawing groups on the 2-phenyl ring has been shown to enhance activity against various protozoans. researchgate.netmdpi.comnih.gov These findings suggest that the electronic properties of the phenyl group in this compound are a key determinant of its potential biological activity. The development of SAR is often guided by the synthesis and biological evaluation of a series of analogs. acs.org

Cheminformatics tools are employed to analyze the chemical space of these derivatives. Property space analysis, which visualizes the distribution of key physicochemical properties, has been used to compare 2-phenyl-2H-indazole derivatives with other classes of compounds. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org Although specific QSAR models for this compound were not found, studies on related indazole derivatives highlight the methodologies and descriptors that could be applied.

QSAR studies on antimicrobial hexahydro-2H-indazoles have indicated the importance of topological parameters in defining their activity. researchgate.netnih.gov These models help in predicting the biological activity of new compounds based on their calculated molecular descriptors. The general process of QSAR model development involves the selection of a set of compounds, assessment of their biological activity, calculation of molecular descriptors, and subsequent model building and validation. mdpi.com For a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles, QSAR studies identified topological parameters as being significant for their antimicrobial activity. nih.gov

A hypothetical QSAR study on a series of this compound analogs could involve the descriptors shown in the table below.

| Descriptor Type | Examples of Descriptors | Potential Impact on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule in a binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Encodes information about molecular branching and shape. |

Activity Landscape Analysis

Activity landscape analysis is a powerful cheminformatics tool that visualizes the relationship between structural similarity and biological activity. This analysis helps in identifying regions of the chemical space with "activity cliffs," where small changes in chemical structure lead to large changes in activity, and "smooth regions," where similar structures exhibit similar activities. researchgate.net

For a series of 2-phenyl-2H-indazole derivatives, Structure-Activity Similarity (SAS) maps have been generated to analyze their antiprotozoal activity. researchgate.net These maps, which plot pairwise structural similarity against pairwise activity difference, have shown that the indazole derivatives possess a continuous SAR, meaning that gradual changes in structure tend to result in gradual changes in activity. researchgate.netmdpi.com This type of analysis for this compound and its analogs could provide valuable insights for lead optimization by highlighting which structural modifications are likely to yield significant improvements in activity.

Mechanistic Studies and Applications in Chemical Biology Research

Investigation of Molecular Recognition and Interaction Mechanisms

The specific arrangement of the phenyl group at the 3-position and the substituents on the 2-phenyl ring of the indazole core dictates the molecule's ability to bind with high affinity and selectivity to biological targets like enzymes and receptors.

The indazole nucleus is a key feature in the design of various enzyme inhibitors. While specific kinetic studies on 3-phenyl-2H-indazol-2-ol are not extensively detailed, research on related indazole derivatives provides insight into their mechanism of action against enzymes like alpha-amylase. Alpha-amylase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a key strategy for managing postprandial hyperglycemia. researchgate.netmdpi.com

Inhibitors based on heterocyclic scaffolds, including indazoles, have demonstrated significant inhibitory activity against α-amylase. researchgate.net Kinetic analyses of such inhibitors often reveal competitive or noncompetitive modes of inhibition, which involves the compound binding to the active site or an allosteric site of the enzyme, respectively, thereby preventing the breakdown of starch. researchgate.netresearchgate.net The structure-activity relationship studies indicate that substitutions on the indazole and phenyl rings are critical for potent inhibition. For instance, certain indazole derivatives have shown promising α-amylase inhibition with IC50 values in the low millimolar range. researchgate.net Molecular docking studies further support these findings by illustrating key interactions, such as hydrogen bonding and van der Waals forces, between the indazole derivatives and the amino acid residues within the active site of the α-amylase enzyme. researchgate.netnih.gov

The 3-phenyl-2H-indazole core is a privileged scaffold for developing ligands that target G-protein-coupled receptors (GPCRs) and nuclear receptors with high selectivity.

Estrogen Receptor-β (ERβ) A series of nonsteroidal compounds featuring a phenyl-2H-indazole core has been synthesized and identified as highly selective ligands for the estrogen receptor-β (ERβ). nih.gov These compounds, particularly those with polar or polarizable substituents, exhibit high binding affinity for ERβ, often comparable to that of estradiol, with over 100-fold selectivity against ERα. nih.gov For example, Indazole-Cl (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol) is a well-characterized ERβ agonist. nih.gov This high potency and selectivity are also observed in cell-based transcriptional assays. nih.gov The unique structure of these indazole-based ligands makes them valuable as selective pharmacological probes to investigate the biological functions mediated by ERβ. nih.govnih.gov

5-HT1A Receptors The serotonergic system, particularly the 5-HT1A receptor, is a major target for developing treatments for neuropsychiatric disorders. mdpi.compsu.edu Indazole derivatives have been explored as ligands for various serotonin (B10506) receptors. researchgate.net While multi-target ligands based on indazole and piperazine (B1678402) scaffolds have shown affinity for D2, 5-HT1A, and 5-HT2A receptors, the specific binding profile of this compound is part of a broader investigation into this chemical class. nih.gov The affinity of these compounds is highly dependent on the substituents at the ortho and meta-positions of the phenyl ring. nih.gov

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki, nM) or % Inhibition | Reference |

| Phenyl-2H-indazole derivatives | ERβ | High affinity, >100-fold selectivity vs ERα | nih.gov |

| 2,3-bis(4-hydroxyphenyl)propionitrile (DPN) | ERβ | 70-fold higher relative binding affinity vs ERα | nih.govacs.org |

| Indazole-piperazine derivatives | 5-HT1A | Varied, dependent on substitution | nih.gov |

| Indazole derivatives | 5-HT2C | Nanomolar range (e.g., 1.13 nM for compound 2q) | researchgate.net |

Modulation of Biochemical Pathways

Derivatives of 3-phenyl-2H-indazole can influence cellular functions by modulating key biochemical and signaling pathways.

The cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Diaryl heterocyclic compounds, including those with an indazole core, are known to be potent and selective COX-2 inhibitors. acs.orgresearchgate.net The structure of celecoxib, a well-known COX-2 inhibitor, features a pyrazole (B372694) ring, which is structurally related to indazole. nih.gov Studies on 2,3-diaryl-2H-indazole derivatives have shown their potential to inhibit human COX-2. mdpi.comnih.gov Molecular docking studies suggest that these compounds fit well within the active site of the COX-2 enzyme, adopting a binding mode similar to that of selective inhibitors like rofecoxib. researchgate.net A series of (aza)indazole derivatives have been developed, with some compounds exhibiting IC50 values for COX-2 in the nanomolar range and excellent selectivity over COX-1. researchgate.netmdpi.com

| Indazole Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| PYZ16 (Diarylpyrazole) | 0.52 | 5.58 | 10.73 | acs.org |

| PYZ20 (Dihydropyrazole sulfonamide) | 0.33 | - | - | acs.org |

| Compound 16 (Aza)indazole | 0.409 | >100 | >244 | researchgate.net |

| 2,3-diphenyl-2H-indazole derivatives | Active | - | Selective for COX-2 | researchgate.net |

Indazole derivatives have been shown to modulate signaling pathways involving cyclic guanosine (B1672433) monophosphate (cGMP). austinpublishinggroup.com One key mechanism is the inhibition of phosphodiesterases (PDEs), a family of enzymes that degrade cyclic nucleotides like cGMP and cAMP. google.com By inhibiting PDEs, particularly isoforms like PDE4 and PDE5, these compounds can lead to an accumulation of intracellular cGMP. austinpublishinggroup.comgoogle.com.pg This elevation in cGMP can, in turn, activate downstream signaling cascades involved in processes such as vasodilation and reduction of platelet aggregation. The compound YC-1, an indazole derivative, is a known activator of soluble guanylate cyclase and also affects cGMP metabolism through PDE inhibition. austinpublishinggroup.com

Development of Chemical Probes and Research Tools

The high potency and selectivity of certain 3-phenyl-2H-indazole derivatives make them excellent candidates for development as chemical probes and research tools. These tools are crucial for dissecting complex biological processes.

For instance, the high selectivity of phenyl-2H-indazole compounds for ERβ makes them useful as pharmacological probes to study the distinct biological roles of this receptor subtype. nih.gov Similarly, indazole analogues have been investigated as a strategy to create chemical probes for other targets, such as the PIKfyve kinase, by modifying the core structure to improve metabolic stability and maintain potency. nih.govacs.org

Furthermore, the indazole scaffold has been successfully used to develop radiolabeled tracers for Positron Emission Tomography (PET) imaging. A fluorine-18 (B77423) labeled (aza)indazole derivative with high affinity and selectivity for COX-2 has been synthesized and evaluated as a PET tracer to visualize neuroinflammation in vivo. researchgate.netmdpi.com This application underscores the value of the indazole core in creating sophisticated tools for non-invasive imaging of enzymatic activity in living subjects.

Exploration as Ligands in Biological Systems

The 2-phenyl-2H-indazole scaffold has emerged as a versatile and privileged structure in medicinal chemistry and chemical biology, serving as a foundational core for the development of ligands targeting a diverse array of biological macromolecules. Researchers have systematically modified this core to probe interactions with various biological systems, leading to the discovery of potent and selective modulators of enzyme and receptor functions. These studies not only highlight the therapeutic potential of this chemical class but also provide valuable molecular tools for dissecting complex biological pathways.

Derivatives of 2-phenyl-2H-indazole have been investigated for their potential as dual antimicrobial and anti-inflammatory agents. nih.gov A series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives demonstrated significant antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govmdpi.com Notably, some of these compounds were found to be more potent than the clinically used drug, metronidazole. nih.gov The anti-inflammatory potential of selected derivatives was evaluated through their inhibitory action on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. nih.govarkat-usa.org This dual activity suggests that the phenyl-2H-indazole framework can be optimized to interact with distinct biological targets, offering a promising strategy for developing agents that can simultaneously address infection and the associated inflammation. nih.gov

In the realm of endocrinology, the phenyl-2H-indazole core has been successfully employed to create selective ligands for nuclear hormone receptors. One such derivative, 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, also known as Indazole-Cl, has been identified as a potent agonist for the estrogen receptor-β (ERβ). nih.gov This selectivity is significant as ERβ is implicated in various physiological processes and diseases, and selective agonists are valuable tools for studying its function. Further extending this research, fluoroalkylated indazole estrogens built upon the phenyl-2H-indazole scaffold have been synthesized and assessed for their selective binding to estrogen receptor subtypes, aiming to develop imaging agents for these receptors. koreascience.kr

The adaptability of the phenyl-2H-indazole scaffold is further demonstrated by its use in developing antagonists for chemokine receptors. Specifically, indazole arylsulfonamides have been discovered as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). acs.org These antagonists bind to an intracellular allosteric site on the receptor, highlighting the ability of the indazole structure to engage with complex membrane proteins. acs.org

The exploration of phenyl-indazole derivatives extends to the field of oncology. Iridium(III) complexes incorporating 2H-indazole ligands have shown promising antitumor effects, particularly against triple-negative breast cancer cell lines. acs.org These organometallic compounds represent a departure from traditional small molecule inhibitors and showcase the utility of the indazole moiety in coordinating with metal centers to create novel therapeutic agents. acs.org Additionally, while focusing on the 1H-tautomer, studies have identified 3-phenyl-1H-indazole derivatives as inhibitors of DNA gyrase B, an essential bacterial enzyme. nih.gov This finding, though on a different tautomer, underscores the potential of the broader phenyl-indazole framework to interact with ATP-binding sites in enzymes. nih.govresearchgate.net The indazole nucleus is also a key component in the development of kinase inhibitors, which are a major class of anticancer drugs. austinpublishinggroup.com

The following table summarizes the biological targets and activities of various ligands based on the phenyl-2H-indazole scaffold.

| Compound Class | Specific Derivative(s) | Biological Target(s) | Observed Activity |

| 2-Phenyl-2H-indazole derivatives | 2-(4-chlorophenyl)-2H-indazole, 2-(4-(methoxycarbonyl)phenyl)-2H-indazole | G. intestinalis, E. histolytica, T. vaginalis | Antiprotozoal nih.govmdpi.com |

| 2,3-Diphenyl-2H-indazole derivatives | Various substituted derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory nih.gov |

| Phenyl-2H-indazol-ol | 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol (Indazole-Cl) | Estrogen Receptor-β (ERβ) | Selective Agonist nih.gov |

| Fluoroalkylated Indazole Estrogens | Fluoroethyl and fluoropropyl C3 substituted derivatives | Estrogen Receptors (ERα/ERβ) | Selective Binding koreascience.kr |

| Indazole Arylsulfonamides | N/A | CC-Chemokine Receptor 4 (CCR4) | Allosteric Antagonist acs.org |

| Iridium(III)-2H-Indazole Complexes | N/A | Triple-Negative Breast Cancer Cells | Antitumor Effects acs.org |

| 4,6-Diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols | Various substituted derivatives | S. aureus, V. cholerae, Aspergillus flavus | Antibacterial & Antifungal tandfonline.comtandfonline.com |

Q & A

Q. What are the established synthetic routes for 3-Phenyl-2H-indazol-2-ol, and how can reaction conditions be optimized?

The synthesis of this compound can be achieved via Mannich reactions, which involve condensing amines with aldehydes and phenolic compounds. For example, substituting 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N'-bis(methoxymethyl)diaza-18-crown-6 under reflux in ethanol with catalytic acid yields derivatives with high regioselectivity . Optimization includes varying solvents (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst (e.g., HCl vs. p-toluenesulfonic acid). Monitoring via TLC and HPLC ensures reaction progression, while recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and detect impurities. For example, aromatic protons in the indazole ring appear as doublets (δ 7.2–8.1 ppm) .

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C–N: ~1.34 Å) and angles. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding .

- LCMS : Validates molecular weight (e.g., m/z 225 [M+H]+) and purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers assess the purity of this compound?

Combine HPLC (C18 column, 254 nm UV detection) with LCMS to detect trace impurities. Elemental analysis (C, H, N) should align with theoretical values (±0.3%). For example, C14H11N2O requires C: 74.00%, H: 4.89%, N: 12.33% .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved?

Discrepancies in bond lengths or angles may arise from twinning or disorder. Use SHELXL’s TWIN and BASF commands to model twinning, and refine anisotropic displacement parameters for heavy atoms. Validate with R1 (<5%) and wR2 (<12%) metrics . For ambiguous electron density, perform DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .

Q. What methodologies elucidate the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC; phenolic hydroxyl groups may deprotonate at pH >8, reducing stability .

- Photodegradation : Expose to UV light (254 nm) and track degradation kinetics using LCMS. Indazole rings are prone to photooxidation, forming N-oxide byproducts .

Q. How can researchers resolve contradictions in pharmacological activity data?

Contradictory IC50 values (e.g., 1.5 μM vs. 10 μM) may stem from assay conditions. Standardize protocols:

Q. What strategies address spectral data contradictions in synthetic intermediates?

For ambiguous NMR signals (e.g., overlapping aromatic protons):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.